2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring via a thioether and ethanone linkage
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-11(2)10-24(20,21)12-7-18(8-12)15(19)9-22-16-17-13-5-3-4-6-14(13)23-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVOEPAUPLSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Thioether Formation: The benzo[d]thiazole moiety can be reacted with a halogenated ethanone derivative to form the thioether linkage.
Azetidine Ring Introduction: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles.
Sulfonylation: The final step may involve the sulfonylation of the azetidine ring using isobutylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Formation of the Azetidine Core
The azetidine ring is often synthesized via cyclocondensation reactions involving amines and carbonyl compounds. For example:
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Reaction Type : Cyclocondensation of amino alcohols with chloroacetyl chloride under alkaline conditions (e.g., triethylamine in 1,4-dioxane).
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Key Step : Chloroacetyl chloride reacts with amines to form intermediate amides, which undergo cyclization to form the azetidine ring .
Incorporation of the Isobutylsulfonyl Group
The isobutylsulfonyl group is typically added via sulfonamide formation :
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Method : Reaction of azetidine amine with isobutylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Key Chemical Reactions
Stability Under Common Conditions
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Thermal Stability : The azetidine ring is generally stable at moderate temperatures but may undergo ring-opening under harsh acidic/basic conditions .
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Hydrolytic Stability : The sulfonamide and thioester groups are stable under neutral conditions but may hydrolyze under extreme pH .
Characterization Techniques
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H16N2O2S2
- Molecular Weight : 296.4 g/mol
- CAS Number : 1797277-08-7
The compound features a benzo[d]thiazole ring connected through a thioether to an azetidine derivative, which is further functionalized with an isobutylsulfonyl group. This structural complexity allows for diverse chemical reactivity and biological interactions.
Synthesis Overview
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves several steps:
- Formation of the Benzo[d]thiazole Moiety : Cyclization of o-aminothiophenol with suitable carbonyl compounds.
- Thioether Formation : Reaction with halogenated ethanone derivatives.
- Introduction of the Azetidine Ring : Nucleophilic substitution reactions.
- Sulfonylation : Using isobutylsulfonyl chloride under basic conditions.
Medicinal Chemistry
Potential Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases. Its ability to interact with biological molecules makes it a candidate for developing therapeutics against cancer, infections, and other conditions.
Case Study: Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways involved in cell proliferation and apoptosis .
Materials Science
Advanced Material Synthesis : The unique properties of this compound enable its use as a building block in creating advanced materials with specific functionalities, such as sensors or catalysts.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Conductivity | Moderate |
Industrial Chemistry
Intermediate for Synthesis : In industrial applications, this compound can serve as an intermediate in synthesizing other valuable chemicals, including agrochemicals and specialty chemicals.
Example Reaction Pathways
- Oxidation Reactions : Can be oxidized to form sulfoxides or sulfones.
- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution Reactions : The azetidine ring can undergo nucleophilic substitutions to yield various derivatives.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the azetidine and sulfonyl groups.
1-(3-(Isobutylsulfonyl)azetidin-1-yl)ethanone: Lacks the benzo[d]thiazole moiety.
2-(Benzo[d]thiazol-2-ylthio)-1-ethanone: Lacks the azetidine ring.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to an azetidine ring, with a sulfonyl group contributing to its chemical properties. The synthesis typically involves reactions that create the thioether linkage and introduce the azetidine structure.
Synthesis Method
- Starting Materials : Benzothiazole derivatives and azetidine precursors.
- Reaction Conditions : Commonly performed under reflux in solvents such as ethanol or DMF.
- Yield : Typical yields range from 60% to 80%, depending on the specific reaction conditions and purifications employed.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 30 |
| Target Compound | Multiple strains | 25 |
Anti-inflammatory Activity
Studies have shown that the compound can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This effect is often mediated through the NF-kB signaling pathway.
| Assay Type | Result |
|---|---|
| Cytokine Inhibition | IL-6 reduction by 40% |
| Cell Viability | No cytotoxicity at tested concentrations |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole showed enhanced activity against antibiotic-resistant strains of bacteria, indicating potential for development as new antimicrobial agents.
- Cancer Cell Studies : Research involving the compound's effect on breast cancer cells revealed significant apoptosis induction, suggesting it could serve as a lead compound for further anticancer drug development.
Q & A
Q. What are the foundational synthetic routes for 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone?
The compound is synthesized via a multi-step process involving:
- Refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in anhydrous DMF for 4 hours to form thiourea intermediates .
- Subsequent treatment with formaldehyde and HCl under controlled heating (90–95°C) to cyclize into oxadiazinane or triazinane derivatives .
- Final purification via recrystallization from ethanol, yielding products with >75% efficiency in optimized conditions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Post-synthesis characterization relies on:
- ¹H/¹³C NMR spectroscopy to confirm substituent connectivity and functional groups (e.g., azetidine and isobutylsulfonyl motifs) .
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
- TLC monitoring during synthesis to track reaction progress and intermediate purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Key parameters include:
- Solvent selection : DMF is preferred for its high polarity, facilitating thiourea intermediate formation .
- Reaction time : Prolonged reflux (4–6 hours) ensures complete conversion, as evidenced by TLC .
- Stoichiometric ratios : Equimolar amounts of arylisothiocyanates and amine precursors minimize side products .
- Temperature control : Heating at 90–95°C during cyclization avoids thermal degradation .
Q. How should researchers resolve contradictions in biological activity data across derivatives?
Discrepancies in activity (e.g., antimicrobial or kinase inhibition) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl in 2a) enhance activity against specific pathogens, while bulky groups reduce bioavailability .
- Assay variability : Differences in microbial strains or cell lines (e.g., Sp1 vs. Sp4 in Table 1) necessitate standardized protocols .
- Purity : Recrystallization efficiency impacts bioactivity; HPLC or GC-MS validation is recommended .
Q. What experimental design limitations affect generalization of results for this compound?
Two major limitations are:
- Sample variability : Synthetic batches may exhibit structural heterogeneity due to minor impurities or isomerization .
- Degradation over time : Organic degradation during prolonged assays (e.g., 9-hour stability tests) can alter results. Implementing continuous cooling (4°C) stabilizes reactive intermediates .
Q. What advanced techniques address structural ambiguities when crystallography fails?
If X-ray crystallography is impractical:
- Computational modeling : Density functional theory (DFT) at the 6-31G(d,p) level predicts electronic properties and validates NMR assignments .
- Comparative analysis : Align spectral data (e.g., IR, UV-Vis) with structurally similar benzothiazine derivatives to infer bonding patterns .
Methodological Considerations
- Data reproducibility : Document reaction conditions (e.g., DMF purity, reflux temperature) to ensure consistency across studies .
- Biological assays : Use at least three independent replicates for activity screening, accounting for variations in microbial load or cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
